4,7,7-trimethyl-3-oxo-N-[2-(1-piperidinyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide
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Overview
Description
4,7,7-Trimethyl-3-oxo-N-[2-(1-piperidinyl)ethyl]bicyclo[221]heptane-1-carboxamide is a complex organic compound characterized by its bicyclic structure and the presence of a piperidine moiety
Scientific Research Applications
Hypotensive and Cardiovascular Activity
Research on compounds structurally related to 4,7,7-trimethyl-3-oxo-N-[2-(1-piperidinyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide has shown significant hypotensive and bradycardiac activities. For example, N-substituted 1,7,7-trimethyl-2-piperidinobicyclo[2.2.1]hept-2-ene 5-carboxamides and 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one 3-carboxamides have demonstrated strong hypotensive and bradycardiac effects in rats, alongside weak infiltration anesthesia and antiarrhythmic activity in mice. Additionally, these compounds have exhibited antiacetylcholine activity in vitro (Ranise et al., 1982).
Ligand Synthesis for Enantioselective Reactions
Another application is in the field of organic synthesis, particularly in the creation of ligands for enantioselective reactions. For instance, related compounds like (1R,2S,3R,4S)-1,7,7-trimethyl-2-piperidin-2-ylmethyl-bicyclo[2.2.1]heptan-2-ol have been synthesized from d-camphor and used as ligands in enantioselective diethyl zinc additions to aldehydes, showing moderate enantioselectivity. This indicates the potential utility of these compounds in stereoselective synthetic processes (Olusegun B. Olubanwo et al., 2018).
Development of Novel Heterocyclic Carboxamides
Additionally, studies have focused on the synthesis of heterocyclic carboxamides, which are analogues of compounds similar to this compound. These are evaluated for potential antipsychotic agents, showing promising results in in vitro and in vivo tests. This research contributes to the development of new therapeutic agents in psychiatry (Norman et al., 1996).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,7-trimethyl-3-oxo-N-[2-(1-piperidinyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps:
Formation of the Bicyclic Core: :
Properties
IUPAC Name |
4,7,7-trimethyl-3-oxo-N-(2-piperidin-1-ylethyl)bicyclo[2.2.1]heptane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2/c1-16(2)17(3)7-8-18(16,13-14(17)21)15(22)19-9-12-20-10-5-4-6-11-20/h4-13H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAIXLYFCYJXRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C(=O)NCCN3CCCCC3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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